VMAT2 Binding Affinity: 8000-Fold Enantiomeric Potency Difference Establishes Stereochemical Purity Requirements
Among all eight diastereomers of dihydrotetrabenazine, the (2R,3R,11bR)-DTBZ stereoisomer exhibits the highest VMAT2 binding affinity with a Ki of 3.96 nM, whereas the opposite enantiomer (2S,3S,11bS)-DTBZ shows negligible affinity. This stereochemical dependence mirrors the parent compound tetrabenazine, where the (+)-enantiomer (Ki=4.47 nM) is 8,000-fold more potent than the (-)-enantiomer (Ki=36,400 nM) [1]. For the α-DHTBZ isomer specifically, the dextrorotatory (+) isomer demonstrates Ki ~0.97-1 nM versus the levorotatory (-) isomer Ki ~2.2 μM—a 2,200-fold potency differential . This stereochemical stringency demands rigorous enantiomeric purity specifications for both research and pharmaceutical manufacturing applications.
| Evidence Dimension | VMAT2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.96 nM for (2R,3R,11bR)-DTBZ; Ki = 0.97-1 nM for (+)-α-DHTBZ |
| Comparator Or Baseline | Ki = 36,400 nM for (-)-tetrabenazine; Ki = 2.2 μM for (-)-α-DHTBZ |
| Quantified Difference | 8,000-fold difference between (+)- and (-)-tetrabenazine; 2,200-fold difference between (+)- and (-)-α-DHTBZ |
| Conditions | In vitro radioligand binding assay using [3H]DTBZ in rat brain striatal membranes expressing VMAT2 |
Why This Matters
Procurement specifications must mandate enantiomeric purity exceeding 99% for (+)-α-DHTBZ, as even minor contamination with the (-) enantiomer can confound VMAT2 occupancy measurements and reduce therapeutic index.
- [1] Yao Z, Wei X, Wu X, Katz JL, Kopajtic T, Greig NH, Sun H. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. Eur J Med Chem. 2011;46(5):1841-8. doi: 10.1016/j.ejmech.2011.02.046. View Source
